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Compound of Interest

Compound Name: 2-Keto Crizotinib

Cat. No.: B601067 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Crizotinib and its primary metabolite, 2-Keto
Crizotinib (also known as Crizotinib Lactam or PF-06260182), in the context of their clinical

relevance as inhibitors of anaplastic lymphoma kinase (ALK). Crizotinib is a first-generation

tyrosine kinase inhibitor (TKI) approved for the treatment of ALK-positive non-small cell lung

cancer (NSCLC).[1][2] Understanding the activity of its metabolites is crucial for a

comprehensive assessment of its therapeutic profile.

Executive Summary
2-Keto Crizotinib is the major and only active metabolite of Crizotinib, formed through

oxidation by CYP3A4/5 enzymes.[3][4] It circulates in human plasma, accounting for

approximately 10% of the Crizotinib-related radioactivity.[1][5] However, experimental data

consistently demonstrates that 2-Keto Crizotinib is significantly less potent than its parent

compound. In vitro studies indicate that its inhibitory activity against ALK is 2.5 to 8-fold weaker

than Crizotinib.[3] Consequently, based on its lower plasma exposure and reduced potency, 2-
Keto Crizotinib is not considered to be a significant contributor to the overall clinical efficacy of

Crizotinib.[1][5]

Comparative Data: Potency and Pharmacokinetics
The following tables summarize the key quantitative data comparing Crizotinib and its

metabolite, 2-Keto Crizotinib.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b601067?utm_src=pdf-interest
https://www.benchchem.com/product/b601067?utm_src=pdf-body
https://www.benchchem.com/product/b601067?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/25034009/
https://www.researchgate.net/figure/ALK-inhibition-experimental-setup-A-Three-different-neuroblastoma-cell-lines-CLB-BAR_fig1_329075629
https://www.benchchem.com/product/b601067?utm_src=pdf-body
https://go.drugbank.com/drugs/DB08865
https://pmc.ncbi.nlm.nih.gov/articles/PMC12553364/
https://pubmed.ncbi.nlm.nih.gov/25034009/
https://www.tga.gov.au/sites/default/files/auspar-crizotinib-130620-att2-cer.pdf
https://www.benchchem.com/product/b601067?utm_src=pdf-body
https://go.drugbank.com/drugs/DB08865
https://www.benchchem.com/product/b601067?utm_src=pdf-body
https://www.benchchem.com/product/b601067?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/25034009/
https://www.tga.gov.au/sites/default/files/auspar-crizotinib-130620-att2-cer.pdf
https://www.benchchem.com/product/b601067?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: In Vitro Potency Against Key Kinase Targets

Compound Target Kinase
Relative Potency
(Fold-Difference vs.
Crizotinib)

Notes

Crizotinib ALK 1x (Reference)

Potent inhibitor of

ALK, MET, and ROS1

tyrosine kinases.[1][4]

MET 1x (Reference)
Initially developed as

a c-MET inhibitor.[6]

2-Keto Crizotinib ALK
2.5 to 8-fold less

potent[3]

The only identified

active metabolite of

Crizotinib.[3]

(PF-06260182) MET
2.5 to 4-fold less

potent[3]

Reduced activity

against MET

compared to the

parent drug.

Table 2: Key Pharmacokinetic Parameters
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Parameter Crizotinib
2-Keto Crizotinib
(Metabolite)

Primary Metabolism
Hepatic, primarily via

CYP3A4/5 oxidation.[2][4]

Formed from Crizotinib in the

liver.[4]

Plasma Circulation

Major component, accounting

for ~33% of plasma

radioactivity.[1][5]

Accounts for ~10% of plasma

radioactivity.[1][5]

Primary Excretion Route

Feces (~63% of dose, with

~53% as unchanged drug).[1]

[5]

Primarily cleared through

further metabolism and

excretion.

Half-life (t½) Approximately 42 hours.[4]

Data not typically reported

separately from parent drug

clearance.

Signaling Pathway and Mechanism of Action
Crizotinib exerts its therapeutic effect by inhibiting the autophosphorylation of the ALK receptor

tyrosine kinase, which in turn blocks downstream signaling pathways responsible for cell

proliferation and survival. The diagram below illustrates the canonical ALK signaling cascade

and the primary point of inhibition.
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ALK signaling pathway and points of inhibition.
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Experimental Protocols
The determination of the in vitro potency of Crizotinib and its metabolites typically involves

biochemical kinase assays. Below is a generalized methodology for such an experiment.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds

against a specific kinase (e.g., ALK).

Materials:

Recombinant human ALK enzyme

ATP (Adenosine triphosphate)

Substrate peptide (e.g., a synthetic peptide containing a tyrosine residue)

Test compounds (Crizotinib, 2-Keto Crizotinib) dissolved in DMSO

Assay buffer

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

384-well microplates

Generalized Procedure:

Compound Preparation: A serial dilution of each test compound is prepared in DMSO and

then further diluted in the assay buffer.

Reaction Setup: The kinase reaction is set up in the microplate wells by adding the ALK

enzyme, the substrate peptide, and the test compound at various concentrations.

Initiation of Reaction: The kinase reaction is initiated by adding ATP. The plate is then

incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to

allow for phosphorylation of the substrate.

Detection: After incubation, a kinase detection reagent is added to stop the reaction and

measure the amount of ADP produced, which is proportional to the kinase activity.
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Data Analysis: The luminescence or fluorescence signal is read using a plate reader. The

data is normalized to controls (0% inhibition with DMSO alone, 100% inhibition with a known

potent inhibitor or no enzyme). The IC50 value is then calculated by fitting the concentration-

response data to a sigmoidal dose-response curve.

Comparative Efficacy with Other ALK Inhibitors
While 2-Keto Crizotinib's contribution to efficacy is minimal, it is important to contextualize the

performance of Crizotinib against newer generation ALK inhibitors. These agents were

developed to overcome resistance mechanisms and improve central nervous system (CNS)

penetration.

Table 3: Comparison of First-Line ALK Inhibitors vs. Chemotherapy/Crizotinib
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Drug (Trial) Comparator

Median
Progression-
Free Survival
(PFS)

Overall
Response
Rate (ORR)

Notes

Crizotinib

(PROFILE 1014)
Chemotherapy 10.9 months 74%

Established the

superiority of

ALK inhibitors

over

chemotherapy.

Ceritinib

(ASCEND-4)
Chemotherapy 16.6 months 72.5%

Second-

generation

inhibitor showing

improved PFS

over

chemotherapy.

Alectinib (ALEX) Crizotinib 34.8 months 82.9%

Second-

generation

inhibitor with

superior efficacy

and lower

toxicity.

Brigatinib (ALTA-

1L)
Crizotinib 24.0 months 71%

Second-

generation

inhibitor with

significant

intracranial

activity.
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Lorlatinib

(CROWN)
Crizotinib

Not Reached (vs.

9.3 months)
76%

Third-generation

inhibitor with

broad activity

against

resistance

mutations and

high CNS

efficacy.

Data is compiled from respective clinical trial publications and is intended for comparative

purposes. Direct cross-trial comparisons should be made with caution.

Conclusion
The clinical relevance of 2-Keto Crizotinib is limited. While it is the primary active metabolite of

Crizotinib, its significantly lower in vitro potency and lower systemic exposure prevent it from

contributing meaningfully to the therapeutic effects observed in patients. The anti-cancer

activity of Crizotinib can be almost entirely attributed to the parent compound. For drug

development professionals, this underscores the importance of evaluating the activity of major

metabolites, as they can sometimes contribute to efficacy or toxicity. In the case of Crizotinib,

the focus remains appropriately on the parent drug's characteristics and its performance

relative to newer, more potent ALK inhibitors that have since become the standard of care in

many clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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